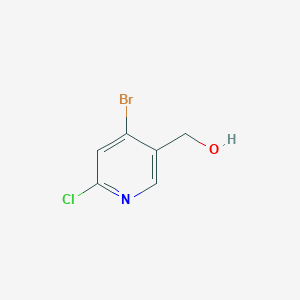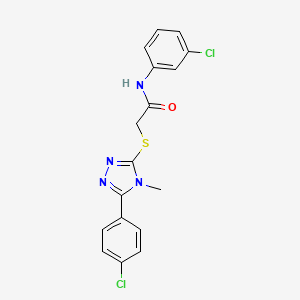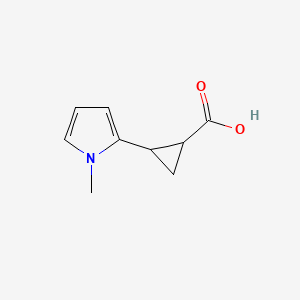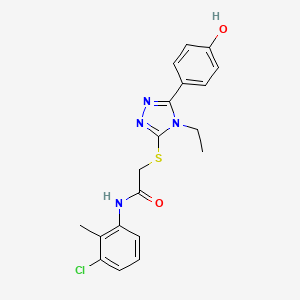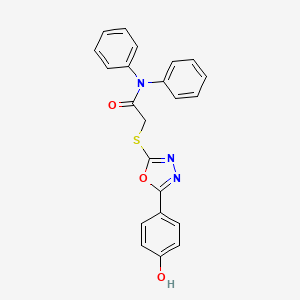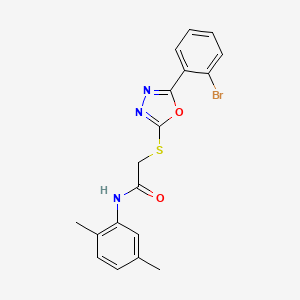
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8ClN2O3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methoxy-1-methylpyrazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography might be employed to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group might be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Formation of 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Formation of 4-amino-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid or 4-thio-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Applications De Recherche Scientifique
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism by which 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Comparison:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with an ethyl group instead of a methoxy group. This difference can affect its reactivity and applications.
- 3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine and methoxy substituents, which can significantly alter its chemical properties and potential uses.
Propriétés
Formule moléculaire |
C6H7ClN2O3 |
|---|---|
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
4-chloro-5-methoxy-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11) |
Clé InChI |
IWTUAQNKLSGOOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)OC)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)
![2-(3-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781878.png)

![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)

